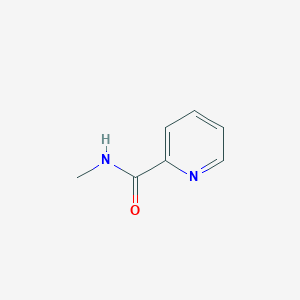
N-Methylpyridin-2-carboxamid
Übersicht
Beschreibung
N-methylpyridine-2-carboxamide, also known as N-methylpyridine-2-carboxamide, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-methylpyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methylpyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Epigenetische Forschung
N-Methylpicolinamid wurde als ein potenter und selektiver Inhibitor der zweiten Bromodomäne (BD2) der Bromo- und Extra-Terminal-Domänen (BET)-Proteine identifiziert . Diese Spezifität ist in der epigenetischen Forschung entscheidend, da sie es Wissenschaftlern ermöglicht, die Rolle von BD2 bei der Genexpression zu untersuchen, ohne die toxikologischen Effekte, die mit pan-BET-Inhibitoren verbunden sind. Die Fähigkeit der Verbindung, selektiv mit BD2 zu interagieren, kann zum Verständnis der epigenetischen Mechanismen beitragen, die verschiedenen Krankheiten zugrunde liegen, und zur Entwicklung gezielter Therapien führen.
Entwicklung von Antibiotika
Die strukturellen Analoga von N-Methylpicolinamid haben sich bei der Bekämpfung von antibiotikaresistenten Bakterien als vielversprechend erwiesen . Die Forschung an N-(4-Methylpyridin-2-yl)thiophen-2-carboxamid-Analoga hat die Wirksamkeit gegen ESBL-produzierende Stämme von Escherichia coli gezeigt. Diese Anwendung ist von Bedeutung, um der wachsenden Besorgnis über Antibiotikaresistenz entgegenzuwirken und neue Klassen von Antibiotika zu entwickeln.
Krebsforschung
Derivate von N-Methylpicolinamid wurden auf ihr Potenzial untersucht, das Wachstum verschiedener Krebszelltypen zu hemmen. Präklinische Studien deuten darauf hin, dass diese Verbindungen die Proliferation von Krebszellen stören können, was einen neuen Weg für die Krebsbehandungsforschung bietet. Der Fokus auf Lungen-, Brust- und Darmkrebs unterstreicht die Relevanz der Verbindung bei einigen der häufigsten und herausforderndsten Formen der Krankheit.
Verbesserung der Arzneimittellöslichkeit
In der medizinischen Chemie ist die Löslichkeit von Verbindungen ein entscheidender Faktor für die Arzneimittelentwicklung. N-Methylpicolinamid wurde verwendet, um die wässrige Löslichkeit von BET-Bromodomänen-Liganden zu verbessern . Diese Verbesserung der Löslichkeit kann die Pharmakokinetik und Bioverfügbarkeit potenzieller Medikamente erheblich beeinflussen, was N-Methylpicolinamid zu einem wertvollen Werkzeug in der Arzneimittelformulierung macht.
Molekular-Docking-Studien
Die Analoga der Verbindung wurden in Molekular-Docking-Studien verwendet, um ihre Interaktion mit bakteriellen Enzymen zu verstehen . Diese Studien sind für ein rationales Arzneimittel-Design unerlässlich, da sie es Forschern ermöglichen, vorherzusagen, wie die Verbindung an die aktive Stelle von Zielproteinen und -enzymen bindet, wodurch die Synthese effektiverer antimikrobieller Mittel unterstützt wird.
Synthetische Chemie
N-Methylpicolinamid dient als Baustein in der synthetischen Chemie zur Konstruktion komplexerer Moleküle . Seine Reaktivität und seine Strukturmerkmale machen es zu einem vielseitigen Vorläufer für die Synthese einer breiten Palette chemischer Einheiten, die weiter auf verschiedene biologische Aktivitäten untersucht werden können.
Pharmakologisches Profiling
Die Selektivität der Verbindung für BD2 gegenüber BD1 in BET-Proteinen macht sie zu einem exzellenten Kandidaten für das pharmakologische Profiling . Durch die Untersuchung ihrer Pharmakodynamik und Pharmakokinetik können Forscher Einblicke in das Verhalten der Verbindung in biologischen Systemen gewinnen, was für die Entwicklung sicherer und effektiver Medikamente entscheidend ist.
Zielvalidierung
N-Methylpicolinamid und seine Derivate können in Zielvalidierungsstudien verwendet werden, um die biologische Relevanz potenzieller Arzneimittelziele zu bestätigen . Durch die Demonstration der Wirkung der Verbindung auf bestimmte Proteine oder Signalwege können Forscher die Verfolgung dieser Ziele in der Arzneimittelentwicklung begründen.
Wirkmechanismus
Target of Action
It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.
Mode of Action
This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .
Pharmacokinetics
Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.
Biochemische Analyse
Biochemical Properties
It is known that N-methylpyridine-2-carboxamide is a major metabolite of nicotinamide adenine dinucleotide (NAD) degradation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that N-methylpyridine-2-carboxamide may have anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .
Molecular Mechanism
It is suggested that N-methylpyridine-2-carboxamide may exert its effects through Akt inhibition, similar to the anti-fibrotic drug pirfenidone .
Temporal Effects in Laboratory Settings
It is known that N-methylpyridine-2-carboxamide is stable at room temperature .
Dosage Effects in Animal Models
It has been suggested that N-methylpyridine-2-carboxamide may have anti-fibrotic effects in a murine kidney fibrosis model .
Metabolic Pathways
N-methylpyridine-2-carboxamide is a metabolite of NAD degradation . It is metabolized by nicotinamide N-methyltransferase (NNMT) and cytochrome P450 to 1-methylnicotinamide (MNA) and nicotinamide N-oxide (NNO), respectively. MNA is further metabolized by aldehyde oxidase (AOx) to N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) or N-methyl-4-pyridone-5-carboxamide (N-Me-4PY) .
Eigenschaften
IUPAC Name |
N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXAUIXTYRHFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483502 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-78-1 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-methylpyridine-2-carboxamide?
A1: The molecular formula of N-methylpyridine-2-carboxamide is C7H8N2O, and its molecular weight is 136.15 g/mol.
Q2: Is there spectroscopic data available for N-methylpyridine-2-carboxamide?
A2: Yes, researchers have characterized N-methylpyridine-2-carboxamide using various spectroscopic techniques. For example, one study used quantum chemical calculations and spectroscopic investigation, including FT-IR, FT-Raman, and UV-Vis, to analyze the compound. []
Q3: How do structural modifications of N-methylpyridine-2-carboxamide affect its biological activity?
A3: N-methylpyridine-2-carboxamide serves as a crucial scaffold in several antitumor agents. Studies have shown that modifications at the 4-position of the pyridine ring significantly impact the compound's potency and selectivity. For instance, introducing a 4-aminophenoxy moiety leads to sorafenib [], a multikinase inhibitor used in cancer treatment. Further modifications, like adding a fluorine atom to the phenoxy ring, result in regorafenib [, ], another anticancer agent with improved activity.
Q4: Are there specific examples of N-methylpyridine-2-carboxamide derivatives and their associated biological activities?
A4: Several research articles highlight the diverse biological activities of N-methylpyridine-2-carboxamide derivatives:
- Sorafenib [, , ] and Regorafenib [, , , ]: These compounds act as multikinase inhibitors, primarily targeting VEGFR, PDGFR, and RAF kinases, making them effective in treating various cancers.
- Triazole-containing Sorafenib Analogs []: Researchers synthesized a series of sorafenib analogs incorporating a triazole ring. Some of these analogs exhibited potent antitumor activity against the HT-29 cancer cell line by inducing apoptosis.
- 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives []: These derivatives showed promising antiproliferative activity against HepG2 and HCT116 cancer cell lines in vitro and effectively prolonged the survival time of tumor-bearing mice in vivo.
- N-Methylpicolinamide-4-thiol Derivatives []: This series of compounds demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some analogs showing superior activity compared to sorafenib.
Q5: How does the N-methylpicolinamide moiety contribute to the activity of these compounds?
A5: The N-methylpicolinamide moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of the discussed compounds, it likely contributes to target binding through hydrogen bonding and pi-stacking interactions. The specific binding mode and contribution to activity depend on the target protein and the other substituents on the N-methylpicolinamide scaffold.
Q6: What is known about the stability of N-methylpyridine-2-carboxamide and its derivatives?
A6: N-methylpyridine-2-carboxamide derivatives, particularly those used as pharmaceuticals like sorafenib, have been studied for their stability. Research indicates that sorafenib exists in different polymorphic forms, with varying stability profiles [, ]. The tosylate salt of sorafenib has been found to be more stable at room temperature compared to the free base [].
Q7: Are there any specific formulation strategies employed to improve the stability or bioavailability of N-methylpyridine-2-carboxamide derivatives?
A7: Formulating poorly soluble compounds like sorafenib presents challenges. Research on improving its bioavailability includes developing solid dispersions, nanosuspensions, and lipid-based formulations. One study investigated a pharmaceutical composition of sorafenib with a high density (> 1.55 g/cm3) in tablet form to enhance its delivery properties. []
Q8: What analytical methods are used to characterize and quantify N-methylpyridine-2-carboxamide and its derivatives?
A8: Various analytical techniques have been employed to characterize and quantify N-methylpyridine-2-carboxamide and its derivatives. These include:
- X-ray diffraction [, ]: Used to determine the crystal structure and identify different polymorphic forms of these compounds.
- Spectroscopic methods (FT-IR, FT-Raman, UV-Vis) []: Employed to analyze the compound's vibrational and electronic properties.
- Chromatographic methods (HPLC) []: Used to separate, identify, and quantify the compound and its impurities in complex mixtures.
Q9: Have computational approaches been used in the research of N-methylpyridine-2-carboxamide derivatives?
A9: Yes, computational chemistry plays a significant role in understanding and optimizing the properties of N-methylpyridine-2-carboxamide derivatives.
- Molecular docking studies [, ]: Help predict the binding mode and interactions of these compounds with their target proteins, providing insights into their structure-activity relationships.
- Molecular dynamics simulations []: Offer a dynamic view of the interactions between these compounds and their targets, elucidating the molecular basis of their activity.
- QSAR modeling [, ]: Helps establish quantitative relationships between the structure of these compounds and their biological activity, guiding the design of new and improved analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
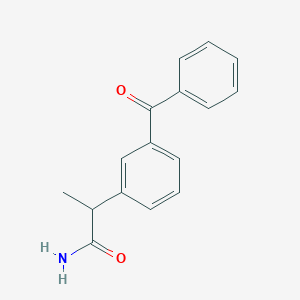
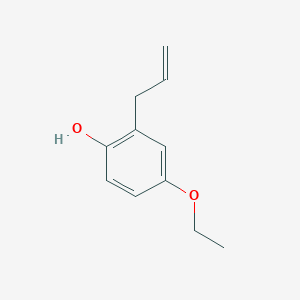
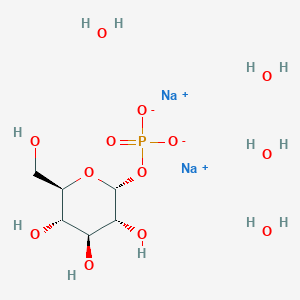
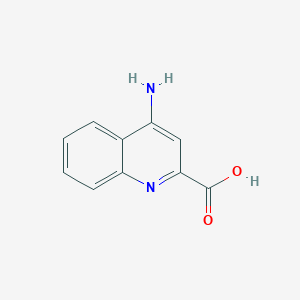
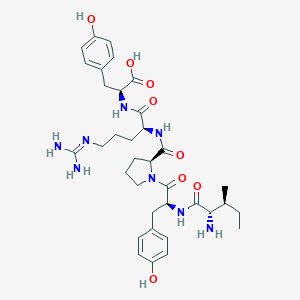
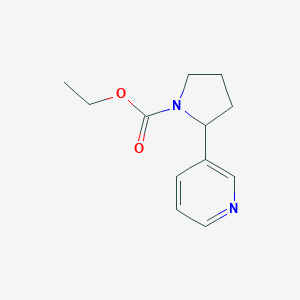
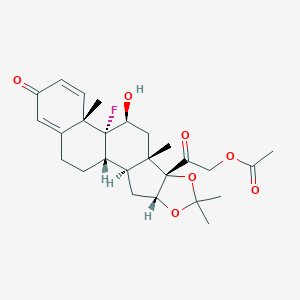
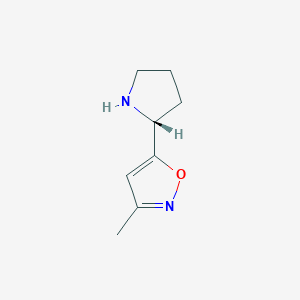
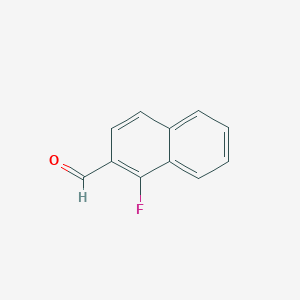
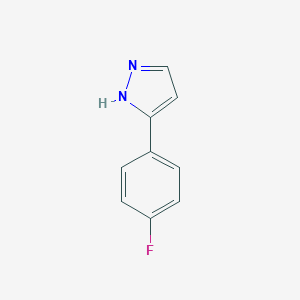
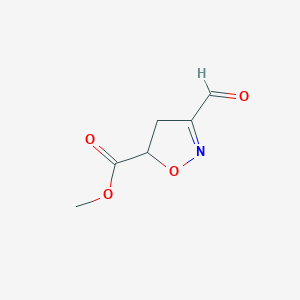
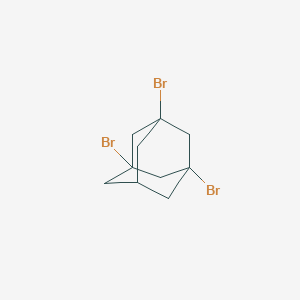
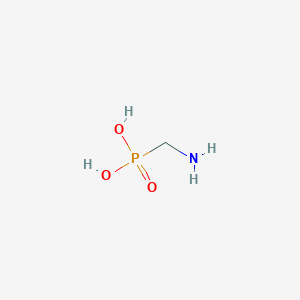
![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)
